molecular formula C18H15NO3 B2728304 N-(3-acetylphenyl)-2H-chromene-3-carboxamide CAS No. 887345-97-3

N-(3-acetylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2728304
CAS No.: 887345-97-3
M. Wt: 293.322
InChI Key: LTIFQCJULAXHTF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2H-chromene-3-carboxamide (CAS 887345-97-3) is a complex organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.322 g/mol. It belongs to the chromene family, a scaffold recognized in medicinal chemistry for diverse biological activities. This compound is characterized by a planar chromene core that facilitates interactions with enzyme active sites, and a versatile carboxamide linker that serves as a critical pharmacophoric element, allowing for specific hydrogen bonding with biological targets. Recent research into novel N-phenyl-2H-chromene-3-carboxamides, derived from the known radioprotectant Ex-RAD, has highlighted the potential of this chemical class. These studies indicate that such compounds can provide significant radioprotection by accelerating the recovery of peripheral blood cells in irradiated mice and alleviating damage to organs like the small intestine and spleen. The mechanism is linked to the downregulation of pro-apoptotic protein p53 and the upregulation of anti-apoptotic protein Bcl-2, as well as modulation of the Wnt and MAPK signaling pathways. Furthermore, chromene-3-carboxamide derivatives have been identified as potent inhibitors of the tumor marker aldo-keto reductase AKR1B10, underscoring their potential in anticancer research. The product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)13-6-4-7-16(10-13)19-18(21)15-9-14-5-2-3-8-17(14)22-11-15/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIFQCJULAXHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 3-acetylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Anticancer Research : Studies have shown that N-(3-acetylphenyl)-2H-chromene-3-carboxamide can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. For instance, it has been found to induce cell death in breast cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Studies : Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been effective against both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Derivatives : The compound can be modified to produce various derivatives that may enhance biological activity or introduce new functional properties. For example, derivatives with different substituents on the chromene ring have been synthesized and evaluated for improved pharmacological profiles .

Biological Mechanism Studies

Understanding the mechanisms by which this compound exerts its effects is crucial for its application:

  • Receptor Interactions : It has been studied for its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and cancer progression. For example, some studies suggest that it may act as a modulator of P2Y6 receptors, which are implicated in various cellular signaling pathways .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Anticancer Activity :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls.
  • Case Study on Antimicrobial Efficacy :
    • Research involving various bacterial strains showed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

The following sections compare N-(3-acetylphenyl)-2H-chromene-3-carboxamide with structurally and functionally related compounds, focusing on substituent effects, synthesis, spectroscopic properties, and bioactivity.

Structural Analogs and Substituent Effects

Chromene-carboxamide derivatives vary significantly based on substituents on the chromene core and the aromatic carboxamide group. Key examples include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
This compound 3-acetylphenyl group Hypothesized metabolic stability, enzyme inhibition -
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2-oxo chromene, 4-sulfamoylphenyl Enhanced solubility due to sulfonamide group
N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 3-chloro-2-methylphenyl Potential bioactivity influenced by halogen and methoxy groups
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 3-trifluoromethylphenyl Strong electron-withdrawing effects, improved target binding
8d () 7-trifluoromethoxy, hexyl-acridinyl chain Acetylcholinesterase inhibition (IC₅₀: 37% yield)
PHPC () (Z)-2-(4-methoxyphenylimino), pyridine AKR1B10 enzyme inhibition, anticancer potential

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl , acetyl ) enhance target binding and metabolic stability.
  • Hydrophilic substituents (e.g., sulfamoyl , hydroxyl ) improve solubility but may reduce membrane permeability.

Spectroscopic Trends :

  • ¹H/¹³C NMR : Aromatic protons in chromene cores appear between δ 6.5–8.5 ppm, while acetyl groups resonate near δ 2.6 ppm (e.g., N-(3-acetylphenyl) derivatives ).
  • IR : Carboxamide C=O stretches typically occur at 1650–1700 cm⁻¹ .

Biological Activity

N-(3-acetylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, recognized for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings.

Chemical Structure and Synthesis

The compound features a chromene core with an acetyl group attached to the phenyl ring and a carboxamide functional group. Its synthesis typically involves multiple steps, including:

  • Formation of the Chromene Core : Achieved via Claisen-Schmidt condensation.
  • Acetylation : Introduced through Friedel-Crafts acylation.
  • Amidation : Finalized by reacting a carboxylic acid derivative with an amine.

These steps result in a compound with unique chemical reactivity, contributing to its biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in animal models. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that regulate growth and apoptosis .
  • Gene Expression Alteration : By affecting transcription factors, it may alter gene expression patterns associated with disease processes .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Anticancer Efficacy : A study published in Cancer Letters found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics, showing superior efficacy against certain resistant strains of bacteria .
  • Inflammation Model : In vivo experiments demonstrated that administration of the compound significantly reduced edema in a rat model of paw inflammation, suggesting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of chromene carboxamide derivatives typically involves coupling chromene-3-carboxylic acid derivatives with substituted anilines. For example, analogous compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) are synthesized via nucleophilic substitution using allyl bromide in the presence of potassium carbonate as a base and DMF as a solvent . Optimization includes temperature control (e.g., 60–80°C), inert atmospheres to prevent oxidation, and purification via flash chromatography or recrystallization (e.g., acetone for single-crystal growth). Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of acylating agents).

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetylphenyl and chromene moieties. For example, the acetyl group typically shows a singlet at ~2.6 ppm in 1H^1H-NMR, while chromene protons resonate between 6.5–8.5 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between amide groups and adjacent molecules). Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O contacts) critical for packing efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodology :

  • Dose-response standardization : Address discrepancies by calibrating concentrations to account for metabolic stability. For instance, coumarin derivatives often show reduced efficacy in vivo due to cytochrome P450 metabolism .
  • Model selection : Validate activity in multiple cell lines (e.g., SH-SY5Y for neuroprotection) and animal models (e.g., transgenic mice for neurodegenerative targets). Cross-reference pharmacokinetic data (e.g., bioavailability, half-life) to reconcile in vitro potency with in vivo outcomes .

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to simulate binding poses with targets (e.g., acetylcholinesterase for Alzheimer’s research). Focus on the carboxamide and acetyl groups as key pharmacophores for hydrogen bonding .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predicted interactions .

Q. What mechanistic insights can be gained from studying substituent effects on reactivity and bioactivity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring or alkylation of the chromene oxygen). Compare IC50_{50} values in enzyme inhibition assays to identify critical functional groups .
  • Kinetic studies : Monitor reaction intermediates via LC-MS to elucidate electron-withdrawing/donating effects on acylation rates. For example, electron-deficient aryl rings enhance electrophilicity at the carbonyl carbon .

Q. How can researchers optimize purification techniques to isolate high-purity This compound?

  • Methodology :

  • Chromatography : Use gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) on silica gel to separate unreacted starting materials. Monitor fractions via TLC (Rf_f ~0.4 in 1:1 hexane/EtOAc) .
  • Recrystallization : Optimize solvent polarity (e.g., acetone/water mixtures) to maximize crystal yield. Slow cooling (1–2°C/min) minimizes impurities .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound's potential in multi-target drug discovery (e.g., dual kinase-inhibitor activity)?

  • Methodology :

  • High-throughput screening (HTS) : Test against panels of kinases (e.g., EGFR, CDK2) at 10 µM. Prioritize targets with >50% inhibition and validate dose-dependency .
  • Selectivity profiling : Compare IC50_{50} ratios between primary and off-target enzymes (e.g., >10-fold selectivity indicates therapeutic potential) .

Q. What analytical approaches validate the compound's stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC-MS over 24 hours .
  • Plasma stability assays : Incubate with rat plasma (1 mg/mL) and quantify parent compound remaining at 0, 1, 3, and 6 hours using LC-MS/MS .

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